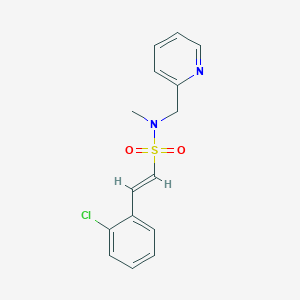

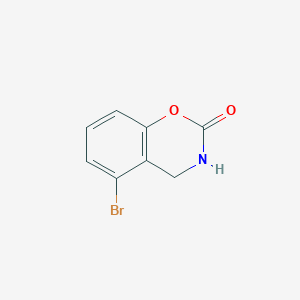

![molecular formula C24H22N2O3 B2870163 N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide CAS No. 477556-52-8](/img/structure/B2870163.png)

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide” is a chemical compound that belongs to the class of organic compounds known as alpha amino acid amides . These are amide derivatives of alpha amino acids . The molecular formula of the compound is C19H13N3O2 . The average mass is 315.325 Da and the monoisotopic mass is 315.100769 Da .

Synthesis Analysis

The synthesis of benzoxazole derivatives, such as “this compound”, involves several steps . One common method involves the reaction of o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . Another method involves a sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides .Molecular Structure Analysis

The molecular structure of “this compound” is complex, with several functional groups. It includes a benzoxazole ring, a phenyl ring, and an amide group . The presence of these functional groups contributes to the compound’s physical and chemical properties .Chemical Reactions Analysis

Benzoxazole derivatives, including “this compound”, can undergo various chemical reactions . For example, they can participate in cyclization reactions with β-diketones catalyzed by a combination of Brønsted acid and CuI . They can also undergo reductive coupling/annulation of o-nitrophenols or o-nitroanilines with benzaldehydes .Physical and Chemical Properties Analysis

“this compound” has a density of 1.3±0.1 g/cm3, a boiling point of 414.5±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has an enthalpy of vaporization of 66.7±3.0 kJ/mol and a flash point of 204.5±23.2 °C . The compound has a molar refractivity of 91.7±0.3 cm3, and it accepts 5 hydrogen bonds and donates 1 .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Polybenzoxazine with Phenylnitrile Functional Group : Qi et al. (2009) synthesized phenylnitrile functional benzoxazine monomers and characterized their curing behaviors and thermal properties. The study highlighted improved thermal stability for cured polybenzoxazines with the phenylnitrile group compared to those without it (Qi et al., 2009).

Emission Enhancement Mechanism : Li et al. (2015) focused on a phenylbenzoxazole-based compound, exploring its condensed-state emission enhancement mechanism. The study revealed that the emission enhancement was due to the prohibition of transition to a nonemissive state, indicating potential applications in optoelectronic devices (Li et al., 2015).

Novel Synthesis Methods : Hikawa et al. (2012) developed a novel method for synthesizing 4-phenylquinazolinones, showcasing a palladium-catalyzed domino reaction that highlights the versatility of benzoxazole derivatives in complex organic syntheses (Hikawa et al., 2012).

Bioactive Molecule Development

Antiviral Activities : Ibba et al. (2018) designed and synthesized new 5-chlorobenzotriazole derivatives, testing their antiviral activity against various RNA and DNA viruses. The study identified potent compounds for future antiviral drug development, illustrating the therapeutic potential of benzoxazole derivatives (Ibba et al., 2018).

Anti-inflammatory Active Compounds : Girgis and Ellithey (2006) synthesized bisbenzamide-containing compounds showing considerable in vivo anti-inflammatory activity. This research indicates the potential for benzoxazole derivatives in developing new anti-inflammatory agents (Girgis & Ellithey, 2006).

Material Science Applications

Emissive Molecular Structures : Qian et al. (2012) developed a highly emissive phenylbenzoxazole-based compound for solid-state applications. The study revealed a specific molecular packing mechanism responsible for its enhanced emission, indicating potential uses in optoelectronic and lighting applications (Qian et al., 2012).

Wirkmechanismus

Target of Action

Similar compounds have been shown to targetCathepsin S , a protein in humans .

Mode of Action

Biochemical Pathways

N-[2-(1,3-Benzoxazol-2-yl)phenyl]-4-butoxybenzamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. In addition, it has been shown to inhibit the activation of MAPKs, which are involved in cell proliferation, differentiation, and survival.

Pharmacokinetics

More research is needed to determine these properties and their impact on the compound’s bioavailability .

Result of Action

This compound has been shown to exhibit various biochemical and physiological effects. In animal models, it has been shown to reduce inflammation and oxidative stress, protect against neuronal damage, and inhibit tumor growth.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, lifestyle changes including smoking, reduced physical activity, and obesity can affect the efficacy and stability of the compound .

Eigenschaften

IUPAC Name |

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3/c1-2-3-16-28-18-14-12-17(13-15-18)23(27)25-20-9-5-4-8-19(20)24-26-21-10-6-7-11-22(21)29-24/h4-15H,2-3,16H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFVMGRXLGYQAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2870080.png)

![Ethyl 4-{[(4,6-dimethyl-2-pyridinyl)amino]carbonyl}-5-methyl-3-isoxazolecarboxylate](/img/structure/B2870081.png)

![5-(4-ethoxyphenyl)-3-(4-(methylthio)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2870084.png)

![2-Methyl-4-[[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2870092.png)

![(8-syn)-N,N-Dimethyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride](/img/structure/B2870096.png)

![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2870097.png)

![2-(benzylthio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2870100.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methoxybenzamide](/img/structure/B2870103.png)